molecular formula C11H5Cl3F3N3 B2511288 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine CAS No. 2379918-50-8

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine

Cat. No.: B2511288
CAS No.: 2379918-50-8
M. Wt: 342.53
InChI Key: LINMJKWSOBRDMN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMJKWSOBRDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine under controlled conditions to introduce the necessary chlorine atoms . The reaction conditions often require the use of strong chlorinating agents and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The dichloropyrimidine scaffold undergoes SNAr reactions with amines and other nucleophiles. For example:

  • Base optimization : In SNAr reactions with trichloropyrimidine derivatives, sodium tert-butoxide (NaOt-Bu) in hydroxypropyl methylcellulose (HPMC)/water solutions showed high conversion rates (90% in 30 min) and minimal hydrolysis side products (≤5%) .

  • Counterion effects : Hydroxide counterions (e.g., LiOH, NaOH) enhance reactivity compared to carbonate or phosphate bases, as observed in analogous pyrimidine systems .

BaseConversion (%)Product:Hydrolysis RatioReference
NaOt-Bu9019:1
KOH8515:1
Na2CO3404:1

Thiourea Coupling Reactions

The thiourea motif in related compounds (e.g., 1 in ) is synthesized via 1,1′-thiocarbonyldiimidazole-assisted coupling. Key findings:

  • Electronic effects : Electron-withdrawing groups (e.g., CF3) at the pyridine 4-position reduce potency (IC50 ≥114 μM), while electron-donating groups (e.g., OMe) retain activity (IC50 ~0.2 μM) .

  • Synthesis protocol : Reaction of 4-methylpyridin-2-amine with 1-(3-trifluoromethylphenyl)piperazine at 40°C yields thiourea derivatives with >95% purity .

Stability and Functional Group Transformations

  • Aqueous stability : Thiourea derivatives (e.g., 55 ) remain stable in pH 2–9 buffers and plasma, with no degradation observed over 24 hours .

  • Reduction reactions : Nitro groups on pyrimidine intermediates are reduced to amines using hydrogen gas and iron powder in methanol/acetic acid (e.g., Stage-5 in ).

CYP Inhibition and Metabolic Stability

  • Cytochrome P450 interactions : Analogues (e.g., 55 ) exhibit modest CYP2D6 (25% inhibition) and CYP3A4 (20% inhibition) activity at 3 μM, suggesting potential drug–drug interaction risks .

  • Mitigation strategies : Structural modifications (e.g., replacing thiourea with urea) reduce CYP inhibition while maintaining potency .

Synthetic Routes

A representative synthesis pathway for related intermediates includes:

  • Stage 1 : Thiourea and dimethyl malonate react with NaOMe/MeOH to form 2-(propylthio)pyrimidine-4,6-diol .

  • Stage 4 : Nitration with HNO3/AcOH introduces nitro groups, followed by chlorination using POCl3 .

  • Stage 5 : Catalytic hydrogenation reduces nitro to amino groups .

Key Structural Insights

  • Pyridine nitrogen positioning : Adjacency to the thiourea group is critical for activity; nitrogen removal or repositioning abolishes inhibitory effects (e.g., 5 , 6 in ).

  • Chlorine substituents : Chlorine at the pyridine 3-position enhances electrophilicity, facilitating SNAr reactions .

Data Limitations

Direct studies on 4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine are sparse, but its reactivity can be inferred from structurally analogous compounds (e.g., ). Further experimental validation is required to confirm reaction specifics.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine has been studied for its potential as an antimicrobial agent. A study demonstrated that similar compounds with pyrimidine scaffolds showed effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to its structural characteristics .

1.2 Anticancer Properties
Pyrimidine derivatives are also explored for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, some studies have focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell growth. The structural modifications in pyrimidines have led to the development of potent inhibitors that could be relevant for therapeutic applications against cancer .

Agricultural Applications

2.1 Fungicidal Activity
The compound is an important intermediate in the synthesis of fungicides like fluopyram, which acts by inhibiting succinate dehydrogenase (SDH) in fungal pathogens. This inhibition disrupts mitochondrial respiration, leading to the death of the fungus . Fluopyram and its derivatives have shown broad-spectrum activity against various fungal diseases affecting crops, making them valuable in agricultural practices.

2.2 Insecticidal Properties
In addition to fungicidal applications, compounds with similar structures have been investigated for their insecticidal properties. The trifluoromethyl group enhances biological activity and stability, making it suitable for developing new insecticides that can target pests effectively while minimizing environmental impact .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. Recent advancements in synthetic methodologies have improved yields and reduced costs associated with producing this compound, facilitating its application in both pharmaceutical and agricultural sectors .

Data Tables

Activity TypeReferenceObserved Effects
Antimicrobial Effective against several bacterial strains
Anticancer Inhibits DHFR; potential anticancer agent
Fungicidal Broad-spectrum activity against fungi
Insecticidal Effective against agricultural pests

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals examined the antimicrobial efficacy of pyrimidine derivatives, including variations of the target compound. Results indicated a significant reduction in bacterial growth rates when treated with these compounds, highlighting their potential as new antimicrobial agents.

Case Study 2: Agricultural Impact
Research conducted on fluopyram revealed its effectiveness in controlling fungal diseases in crops such as tomatoes and cucumbers. The study demonstrated that plants treated with fluopyram exhibited significantly lower disease incidence compared to untreated controls, showcasing the practical application of the synthesized compound in agriculture.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to interact with various biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

4,6-Dichloro-5-methoxypyrimidine
  • Molecular Formula : C₅H₄Cl₂N₂O
  • Key Features : Chlorine atoms at positions 4 and 6, methoxy group at position 3.
  • Properties: Crystallizes in a monoclinic system with intermolecular Cl···N interactions (3.094–3.100 Å) stabilizing its structure .
  • Applications : Intermediate in synthesizing biologically active pyrimidines (e.g., antiviral or anticancer agents) .
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C₁₉H₁₂ClF₃N₄O
  • Key Features : Pyrazolo[1,5-a]pyrimidine core with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent.
  • Properties : Higher molecular weight (404.8 g/mol) and hydrogen-bond acceptor count (7) compared to the target compound.
  • Applications: Potential pharmaceutical intermediate due to its heterocyclic diversity .
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
  • Synthetic Pathway : Prepared via coupling reactions involving dichloropyrimidine and trifluoromethyl-substituted aniline.
  • LCMS Data : m/z 299 [M+H]⁺, indicating lower molecular weight than the target compound .

Benzimidazole Analogues

4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
  • Molecular Formula : C₈H₄Cl₂F₃N₂
  • Key Features : Benzimidazole core with chloro and CF₃ substituents.
  • Applications : Herbicide for flax and cereals.

Imidazothiazine Derivatives

6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenylimidazo[2,1-b][1,3]thiazine (3i)
  • Molecular Formula : C₂₄H₁₇ClF₃N₃OS
  • Key Features : Imidazothiazine core with a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group.
  • Properties : Melting point 159–160°C; distinct NMR shifts (δ 7.65–7.23 ppm for aromatic protons) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Risks
Target Compound C₁₁H₅Cl₃F₃N₃ 353.5 Cl (4,5, pyridyl), CF₃, CH₃ Agrochemical/pharmaceutical research
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 191.0 Cl (4,6), OCH₃ Pharmaceutical intermediate
6-(3-Chloro-5-CF₃-pyridin-2-yl)pyrazolopyrimidine C₁₉H₁₂ClF₃N₄O 404.8 Pyrazolo[1,5-a]pyrimidine core, CF₃, Cl Drug discovery
4,5-Dichloro-2-CF₃-benzimidazole C₈H₄Cl₂F₃N₂ 266.0 Benzimidazole core, Cl, CF₃ Herbicide (flax/cereals)

Key Research Findings

Structural Influence on Bioactivity :

  • Chlorine and CF₃ groups enhance binding to hydrophobic enzyme pockets, as seen in herbicidal benzimidazoles and pyrimidine-based pharmaceuticals .
  • The pyrimidine core in the target compound offers synthetic flexibility for further functionalization .

Thermal and Chemical Stability :

  • Pyrimidines with methoxy groups (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit lower thermal stability (m.p. 313–315 K) compared to chlorinated analogues .
  • Benzimidazoles decompose under fire to release toxic gases (e.g., Cl₂, F₂), requiring specialized handling .

Synthetic Challenges :

  • Coupling reactions for trifluoromethylpyridinyl pyrimidines (e.g., target compound) often require palladium catalysts and controlled conditions .

Biological Activity

4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine (CAS: 2379918-50-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C₁₁H₅Cl₃F₃N₃
  • Molar Mass : 342.53 g/mol
  • Structure : The compound features a pyrimidine core substituted with dichloro and trifluoromethyl groups, which are known to influence biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily as an inhibitor of specific enzymes and pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism. Inhibiting nSMase2 can lead to altered ceramide levels, impacting various cellular signaling pathways and potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Sphingomyelin Hydrolysis : By inhibiting nSMase2, the compound reduces the conversion of sphingomyelin to ceramide, which is crucial in regulating cell survival and apoptosis.
  • Impact on Exosome Release : The inhibition of nSMase2 has been linked to decreased exosome release from cells, particularly in neuronal contexts, suggesting a role in modulating intercellular communication .

Case Study 1: Alzheimer’s Disease Model

A study involving a mouse model of Alzheimer's disease demonstrated that the administration of the compound resulted in significant improvements in cognitive function. The pharmacokinetic profile showed effective brain penetration and sustained inhibition of nSMase2 activity, correlating with reduced amyloid plaque formation .

Case Study 2: Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the compound's efficacy. Variations in the substituents on the pyrimidine ring were analyzed to enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties. The findings suggest that specific modifications can lead to compounds with improved inhibitory activity .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compound2379918-50-8nSMase2 InhibitionEffective in Alzheimer's models
PDDC (related compound)Not specifiednSMase2 InhibitionDemonstrated brain penetration and cognitive improvement
Selinexor1635219-01-0Anticancer activitySynergistic effects when combined with other drugs

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, often starting with halogenation of pyrimidine precursors. For example, trifluoromethylation of 4-chloro-6-methylpyrimidine derivatives using trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate achieves substitution at the 2-position . Key steps include:

  • Chlorination : Use of POCl₃/DMF under controlled heating (70–80°C) to introduce chloro groups .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product (typical yields: 45–65%) .
  • Critical factors : Excess reagent ratios (1:1.2 substrate:CF₃I) and anhydrous conditions minimize side reactions like hydrolysis .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl group at δ 2.4 ppm; pyridyl protons at δ 8.1–8.5 ppm) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry for the trifluoromethyl and chloro groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.95) .

Q. What are the stability concerns for this compound under different storage conditions?

  • Solvent sensitivity : Degrades in DMSO due to nucleophilic attack on the pyrimidine ring; use freshly distilled DMSO or alternative solvents like acetonitrile for biological assays .
  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of chloro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Compound degradation : Instability in DMSO can reduce apparent bioactivity; validate purity via HPLC before assays .
  • Assay conditions : Adjust pH (e.g., phosphate buffer at pH 7.4) to stabilize the compound in cellular models .
  • Control experiments : Compare activity of synthetic intermediates (e.g., non-trifluoromethyl analogs) to isolate the contribution of specific substituents .

Q. What computational modeling approaches predict reactivity and interaction profiles?

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C-4 chloro group as the most electrophilic center) .
  • Molecular docking : Simulate binding to biological targets (e.g., thymidine phosphorylase) using software like AutoDock Vina; focus on π-π stacking between the pyridyl ring and aromatic residues .

Q. What strategies optimize regioselectivity in substitution reactions involving dichloro and trifluoromethyl groups?

  • Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate the 5-position, enabling targeted substitution .
  • Protecting groups : Temporarily block the 2-trifluoromethyl group with TMSCl during chlorination to prevent over-halogenation .

Methodological Recommendations

  • Synthetic optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve yields .
  • Biological assays : Pre-treat compound solutions with molecular sieves to absorb residual moisture and enhance stability .

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